molecular formula C9H9Br3O B14324104 Phenol, tribromoethylmethyl- CAS No. 104155-15-9

Phenol, tribromoethylmethyl-

Cat. No.: B14324104
CAS No.: 104155-15-9
M. Wt: 372.88 g/mol
InChI Key: GZCHIDYRCDLLQR-UHFFFAOYSA-N
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Description

Phenol, tribromoethylmethyl- is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an ethylmethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, tribromoethylmethyl- typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the phenol ring.

Industrial Production Methods

On an industrial scale, the production of Phenol, tribromoethylmethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and advanced separation techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, tribromoethylmethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into less brominated derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, tribromoethylmethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiseptic or disinfectant.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, tribromoethylmethyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The bromine atoms enhance the compound’s reactivity, allowing it to interact with proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of microbial growth and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, known for its antiseptic properties.

    Tribromophenol: A brominated derivative with similar chemical properties.

    Ethylmethylphenol: A derivative with different substituents on the phenol ring.

Uniqueness

Phenol, tribromoethylmethyl- is unique due to the combination of bromine atoms and the ethylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

104155-15-9

Molecular Formula

C9H9Br3O

Molecular Weight

372.88 g/mol

IUPAC Name

2-methyl-3-(2,2,2-tribromoethyl)phenol

InChI

InChI=1S/C9H9Br3O/c1-6-7(5-9(10,11)12)3-2-4-8(6)13/h2-4,13H,5H2,1H3

InChI Key

GZCHIDYRCDLLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)CC(Br)(Br)Br

Origin of Product

United States

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